

A Technical Guide to the Spectroscopic Data of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diisopropylformamide**

Cat. No.: **B1346593**

[Get Quote](#)

Introduction

N,N-Diisopropylformamide (CAS No: 2700-30-3, Molecular Formula: C₇H₁₅NO, Molecular Weight: 129.20 g/mol) is a tertiary amide characterized by a formyl group attached to a diisopropylamine moiety.^{[1][2]} As a member of the amide family, it exhibits unique spectroscopic properties due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This restricted rotation has significant implications for its NMR spectra. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **N,N-Diisopropylformamide**, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **N,N-Diisopropylformamide** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, the two isopropyl groups are chemically non-equivalent. This results in more complex ¹H and ¹³C NMR spectra than would be expected from a symmetrical structure with free rotation.

Table 1: ^1H NMR Spectroscopic Data for **N,N-Diisopropylformamide** Solvent: CDCl_3 , Reference: TMS

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.20	Singlet	1H	Formyl proton (CHO)
~4.17	Septet	1H	Methine proton (-CH) of one isopropyl group
~3.63	Septet	1H	Methine proton (-CH) of the second isopropyl group
~1.30	Doublet	6H	Methyl protons (- CH_3) of one isopropyl group
~1.27	Doublet	6H	Methyl protons (- CH_3) of the second isopropyl group

Table 2: ^{13}C NMR Spectroscopic Data for **N,N-Diisopropylformamide** Solvent: CDCl_3 , Reference: TMS

Chemical Shift (δ) ppm	Carbon Type	Assignment
~165.0	C	Carbonyl carbon (C=O)
~47.0	CH	Methine carbon (-CH)
~42.0	CH	Methine carbon (-CH)
~21.0	CH_3	Methyl carbons (- CH_3)
~20.0	CH_3	Methyl carbons (- CH_3)

Infrared (IR) Spectroscopy

As a tertiary amide, the IR spectrum of **N,N-Diisopropylformamide** is distinguished by a strong carbonyl absorption and the notable absence of N-H stretching bands.[3][4]

Table 3: IR Spectroscopic Data for **N,N-Diisopropylformamide**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2970 - 2870	Strong	C-H Stretch	Aliphatic (isopropyl groups)
1680 - 1630	Very Strong	C=O Stretch (Amide I Band)	Tertiary Amide
~1470	Medium	C-H Bend	Aliphatic (isopropyl groups)
~1370	Medium	C-N Stretch	Amide

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak is consistent with the compound's molecular formula and the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).[5]

Table 4: Mass Spectrometry Data for **N,N-Diisopropylformamide** Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
129	21	$[M]^+$ (Molecular Ion)
114	18	$[M - CH_3]^+$
86	25	$[M - C_3H_7]^+$
72	100	$[C_4H_{10}N]^+$ (Base Peak)
44	47	$[C_2H_6N]^+$
43	16	$[C_3H_7]^+$ (Isopropyl cation)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

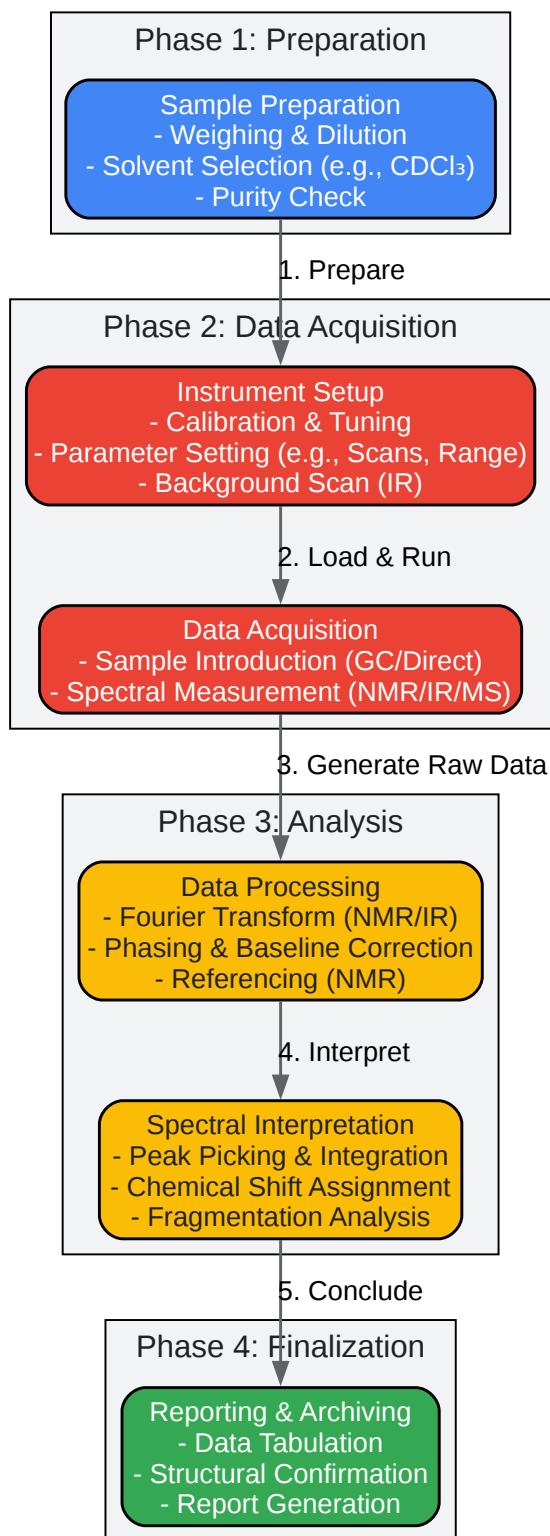
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **N,N-Diisopropylformamide** (approximately 5-10 mg) is accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrument Setup:** The analysis is performed on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.
- **1H NMR Acquisition:** A standard one-pulse 1H NMR experiment is conducted. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: As **N,N-Diisopropylformamide** is a liquid at room temperature, a spectrum can be obtained neat.^[1] For the Attenuated Total Reflectance (ATR) method, a single drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, for the liquid film method, a drop is placed between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.
- Data Acquisition: The sample is scanned, typically over a range of 4000 to 400 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}). Key peaks are identified and assigned to their corresponding molecular vibrations.


Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
- Ionization: Electron Ionization (EI) is a standard method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[2]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

- **Detection:** The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z ratio.

Spectroscopic Workflow Visualization

The logical flow from sample handling to final data interpretation in a typical spectroscopic analysis is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-二异丙基甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-二异丙基甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of N,N-Diisopropylformamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346593#spectroscopic-data-of-n-n-diisopropylformamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com